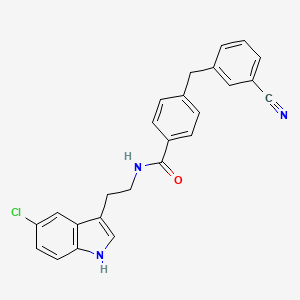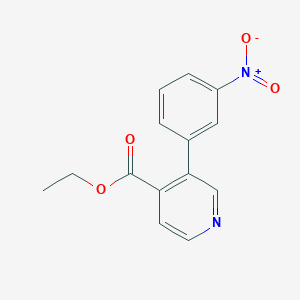
Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like “Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate” typically belong to a class of organic compounds known as aromatic compounds. They often contain a benzene ring (or a similar ring structure), which gives them their aromatic properties .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, the nitro group of a similar compound, methyl 3-nitropyridine-4-carboxylate, has been replaced by a fluoride anion via nucleophilic aromatic substitution .Molecular Structure Analysis
The molecular structure of these compounds often includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, pyridinium salts, which are structurally similar, have been highlighted for their synthetic routes and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. For example, some compounds with similar structures are solid at room temperature and have specific melting points .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
252921-32-7 |
|---|---|
Nombre del producto |
Ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
Fórmula molecular |
C14H12N2O4 |
Peso molecular |
272.26 g/mol |
Nombre IUPAC |
ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-6-7-15-9-13(12)10-4-3-5-11(8-10)16(18)19/h3-9H,2H2,1H3 |
Clave InChI |
JHRPBJPYOUEUBO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



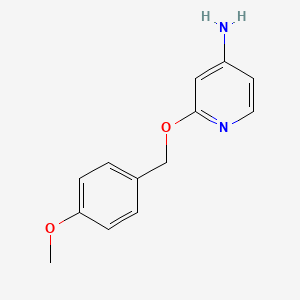
![4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine](/img/structure/B8690652.png)
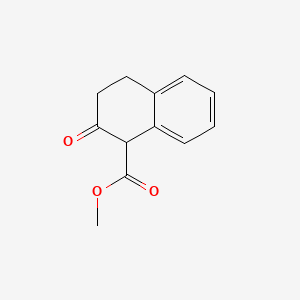




![1-{5-[4-(Methylsulfanyl)phenyl]-2-thienyl}ethanone](/img/structure/B8690703.png)
![4-[4-(5,6,7,8-Tetrahydronaphthalen-2-yl)thiazol-2-yl]piperidine](/img/structure/B8690706.png)
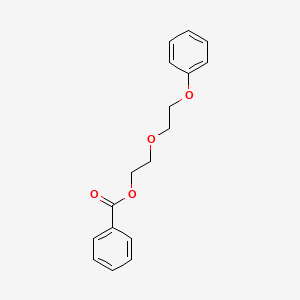
![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)
![1-{4'-[3-Methyl-4-(1-phenyl-ethoxycarbonylamino)-isoxazol-5-yl]-biphenyl-4-yl}-cyclopropanecarboxylic acid](/img/structure/B8690743.png)
